ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate
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Overview
Description
Ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate is an organic compound with the molecular formula C9H14O3. This compound features a cyclobutane ring substituted with an ethyl ester group and a ketone group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 2,2-dimethyl-1,3-butanediol, followed by esterification and oxidation steps. The reaction conditions typically involve:
Cyclization: Using a strong acid catalyst like sulfuric acid to promote the formation of the cyclobutane ring.
Esterification: Reacting the cyclobutane derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.
Oxidation: Introducing an oxidizing agent such as potassium permanganate or chromium trioxide to convert the alcohol group to a ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reagents are carefully chosen to optimize the reaction conditions, minimize by-products, and ensure scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkoxides, amines, or other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate exerts its effects depends on the specific context of its application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the ester and ketone groups, which can stabilize transition states and intermediates. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Ethyl 2,2-dimethyl-4-oxocyclobutane-1-carboxylate can be compared with other cyclobutane derivatives, such as:
Ethyl 2,2-dimethylcyclobutane-1-carboxylate: Lacks the ketone group, resulting in different reactivity and applications.
2,2-Dimethyl-4-oxocyclobutane-1-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Properties
CAS No. |
906731-28-0 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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